

Application Notes and Protocols for Erythrosine Sodium in In Vitro Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythrosine sodium*

Cat. No.: *B1197411*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine sodium, also known as Erythrosine B or FD&C Red No. 3, is a tetra-iodinated xanthene dye with diverse applications in biomedical research.^{[1][2]} Initially utilized as a food and cosmetic coloring agent, its utility in in vitro experimental settings has expanded significantly.^{[2][3]} Erythrosine B is recognized for its role as a biological stain, a photosensitizer in photodynamic therapy (PDT), and as a promiscuous inhibitor of protein-protein interactions (PPIs).^{[1][4][5]} Its water solubility makes it particularly suitable for aqueous-based biological applications.^[1]

These application notes provide detailed protocols for the preparation and use of **Erythrosine sodium** solutions in various in vitro assays, including cell viability assessment, cytotoxicity studies, photodynamic inactivation of microbes, and as an inhibitor of protein-protein interactions.

Physicochemical Properties and Handling of Erythrosine Sodium

A summary of the key properties of **Erythrosine sodium** is presented in the table below.

Property	Value	References
Synonyms	Erythrosine B, C.I. 45430, Acid Red 51, FD&C Red No. 3	[1]
Molecular Formula	<chem>C20H6I4Na2O5</chem>	[1]
Molecular Weight	879.86 g/mol	[1]
Appearance	Red to brown powder	[1] [6]
Solubility	Water (~110 mg/mL), Ethanol (~50 mg/mL), DMSO (~30 mg/mL)	[1] [7] [8]
Excitation Maximum (λ_{ex})	524-530 nm	[1]
Emission Maximum (λ_{em})	545-570 nm	[1]
Storage	Store at room temperature or -20°C, protected from light and moisture.	[1] [7]
Stability	Stable for at least 2 years when stored correctly. Aqueous solutions are recommended to be used fresh.	[1] [7]

Experimental Protocols

Preparation of Erythrosine Sodium Stock Solutions

Objective: To prepare concentrated stock solutions of **Erythrosine sodium** for subsequent dilution in various in vitro assays.

Materials:

- **Erythrosine sodium** powder ($\geq 85\%$ dye content)

- Sterile distilled water, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), or 100% Ethanol
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sterile filters (0.22 µm)

Protocol:

- Aqueous Stock Solution (e.g., 10 mg/mL in PBS):
 1. Weigh out 100 mg of **Erythrosine sodium** powder and transfer it to a 15 mL sterile conical tube.
 2. Add 10 mL of sterile PBS (pH 7.2) to the tube.
 3. Vortex thoroughly until the powder is completely dissolved. The solution will appear as a cherry red color.^[6]
 4. For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
 5. Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage, protected from light. It is recommended to use aqueous solutions fresh whenever possible.^[7]
- Organic Stock Solution (e.g., 30 mg/mL in DMSO):
 1. Weigh out 300 mg of **Erythrosine sodium** powder and transfer it to a 15 mL sterile conical tube.
 2. Add 10 mL of high-purity DMSO.
 3. Vortex until the powder is fully dissolved. Gentle warming may be applied if necessary.

4. Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions from an organic stock, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).

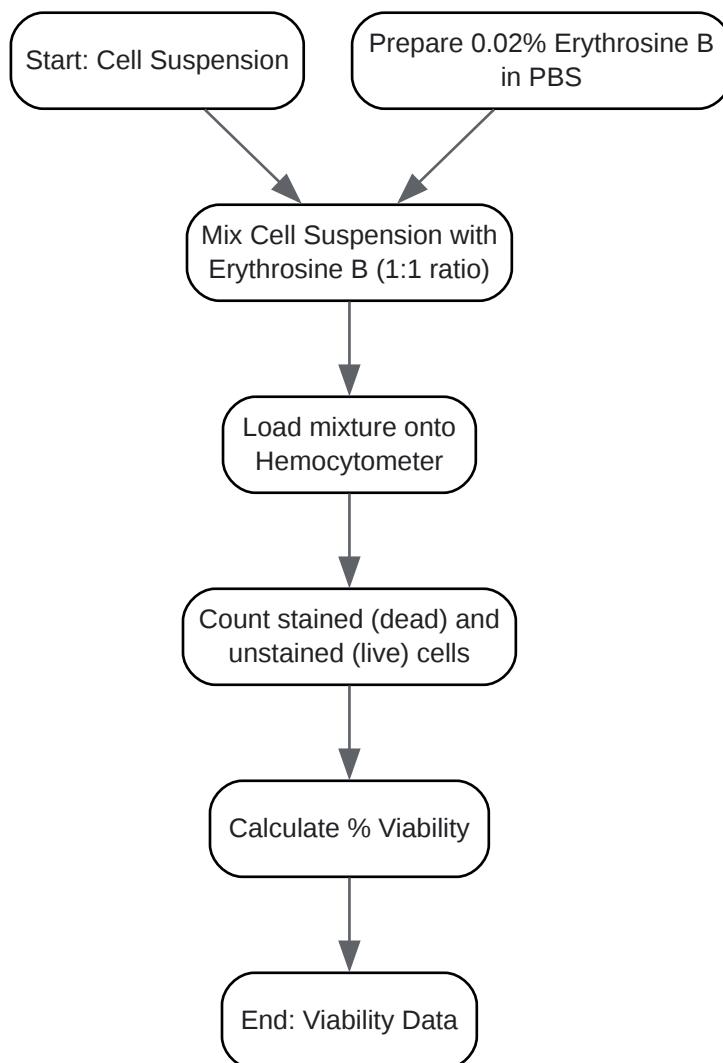
Cell Viability Assessment using Erythrosine B Exclusion Assay

Objective: To determine the percentage of viable cells in a cell suspension as an alternative to Trypan Blue. This assay is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear stained.[9][10]

Materials:

- Cell suspension
- 0.02% (w/v) Erythrosine B working solution in PBS
- Hemocytometer or automated cell counter
- Microscope

Protocol:


- Prepare a 0.02% (w/v) Erythrosine B working solution by diluting a concentrated stock solution in sterile PBS. For example, add 20 µL of a 10 mg/mL stock solution to 9.98 mL of PBS.
- In a microcentrifuge tube, mix the cell suspension with the Erythrosine B working solution at a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of 0.02% Erythrosine B). Mix gently by pipetting. No incubation time is required.[1]
- Immediately load the mixture into a hemocytometer.

- Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.
- Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Quantitative Data Summary for Cell Viability Assays:

Parameter	Recommended Value
Erythrosine B Working Concentration	0.02% (w/v) in PBS
Cell to Dye Ratio	1:1 (v/v)
Incubation Time	None required

Experimental Workflow for Cell Viability Assay

[Click to download full resolution via product page](#)

Caption: Workflow for determining cell viability using the Erythrosine B exclusion assay.

Cytotoxicity Assessment using MTT Assay with Erythrosine B Treatment

Objective: To evaluate the cytotoxic effects of Erythrosine B on a cell line by measuring the metabolic activity of the cells.

Materials:

- Adherent or suspension cells

- Complete cell culture medium
- Erythrosine B stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of Erythrosine B from a stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 200, 400 μ g/mL).[8][11]
- Remove the medium from the wells and add 100 μ L of the Erythrosine B dilutions to the respective wells. Include untreated control wells with medium only.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- After the incubation with MTT, carefully remove the medium and add 100 μ L of MTT solvent to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.

Quantitative Data from Literature for Erythrosine B Cytotoxicity:

Cell Line	Concentration	Effect	Reference
V79 Chinese hamster lung cells	200 μ g/mL	Reduced colony size	[11]
V79 Chinese hamster lung cells	400 μ g/mL	$\geq 90\%$ cell death	[11]
Allium cepa root cells	0.25 mg/mL	Complete inhibition of mitosis	[8]
HepG2 cells	50.0 and 70.0 μ g/mL	Significant DNA damage	[9]

In Vitro Photodynamic Therapy (PDT) Protocol

Objective: To assess the efficacy of Erythrosine B as a photosensitizer for the photodynamic inactivation of microbial cells or cancer cells.

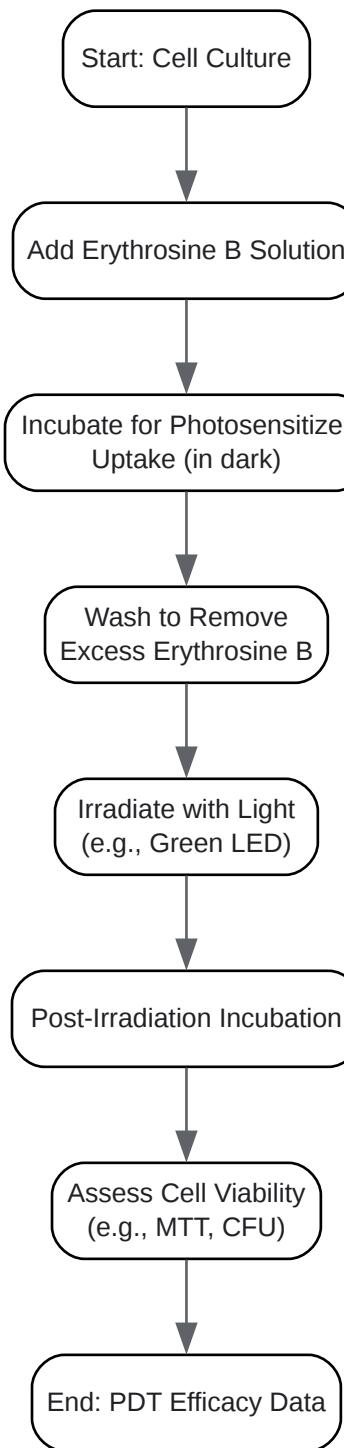
Materials:

- Microbial or cancer cell culture
- Erythrosine B stock solution
- Appropriate buffer or cell culture medium
- Light source with a suitable wavelength (e.g., green LED, $\lambda \approx 520-530$ nm)
- 96-well plates or other suitable culture vessels
- Equipment for assessing cell viability (e.g., plate reader for CFU counting or MTT assay)

Protocol for Microbial Inactivation:

- Prepare a suspension of the microbial cells in a suitable buffer (e.g., PBS).
- Add Erythrosine B to the microbial suspension to a final concentration (e.g., 5 μ M). [1]

- Incubate the mixture in the dark for a specific period (e.g., 10 minutes) to allow for photosensitizer uptake.
- Expose the samples to a light source (e.g., green LED) for various durations (e.g., 10, 20, 30 minutes).[1] Include control groups: no Erythrosine B/no light, Erythrosine B/no light, and no Erythrosine B/light.
- After irradiation, perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU).
- Calculate the reduction in microbial viability compared to the controls.


Protocol for Cancer Cell PDT:

- Seed cancer cells in a suitable culture vessel and allow them to adhere.
- Replace the medium with a medium containing the desired concentration of Erythrosine B (e.g., low dose: 71.03 μ M; high dose: 1136.50 μ M).[11]
- Incubate for a specific period to allow for drug uptake (e.g., 1 hour).
- Wash the cells with PBS to remove excess Erythrosine B.
- Add fresh medium and irradiate the cells with a light source at a specific fluence (e.g., 122.58 J/cm²).[11]
- After irradiation, incubate the cells for a desired period (e.g., 24 hours).
- Assess cell viability using an appropriate method, such as the MTT assay.

Quantitative Data for Erythrosine B-based PDT:

Target Organism/Cell	Erythrosine B Concentration	Light Source/Fluence	Outcome	Reference
Shigella dysenteriae	5 μ M	Green LED (30 min)	~27% reduction in survival	[1]
DOK (oral pre-malignant) cells	71.03 μ M (low dose)	122.58 J/cm ²	Apoptosis	[11]
DOK (oral pre-malignant) cells	1136.50 μ M (high dose)	122.58 J/cm ²	Necrosis, ~80% cell killing	[11]
H357 (oral malignant) cells	1136.50 μ M (high dose)	122.58 J/cm ²	Apoptosis and necrosis, ~60% cell killing	[11]

Workflow for In Vitro Photodynamic Therapy

[Click to download full resolution via product page](#)

Caption: A generalized workflow for conducting an in vitro photodynamic therapy experiment.

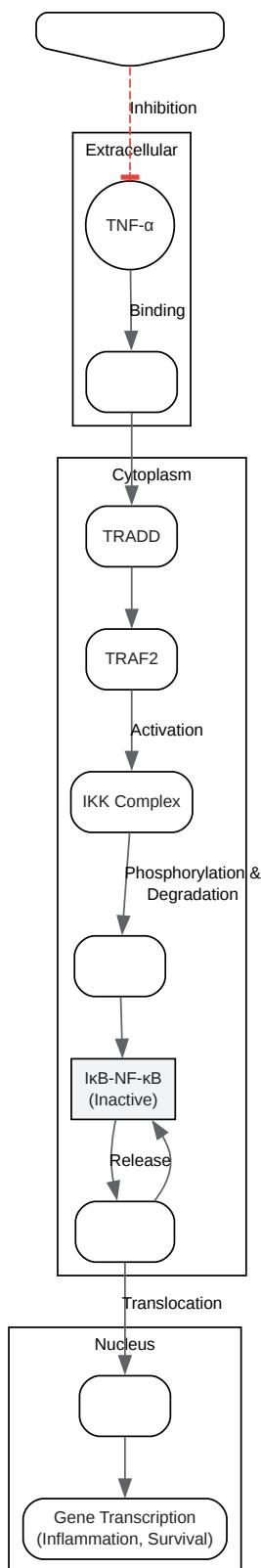
Inhibition of Protein-Protein Interactions (PPIs)

Objective: To assess the inhibitory effect of Erythrosine B on a specific protein-protein interaction using a pull-down assay. Erythrosine B has been identified as a promiscuous inhibitor of several PPIs, with IC_{50} values typically in the 2-20 μM range.[\[5\]](#)

Materials:

- Purified "bait" protein with an affinity tag (e.g., His-tag or GST-tag)
- Purified "prey" protein
- Affinity beads (e.g., Ni-NTA agarose for His-tagged proteins)
- Erythrosine B stock solution (in a suitable solvent like DMSO)
- Wash buffer
- Elution buffer
- SDS-PAGE gels and associated reagents for analysis

Protocol:


- Immobilize the tagged "bait" protein to the affinity beads according to the manufacturer's protocol.
- Wash the beads to remove any unbound "bait" protein.
- In separate tubes, pre-incubate the "prey" protein with varying concentrations of Erythrosine B (e.g., 0, 5, 10, 20, 50 μM) for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
- Add the "prey" protein/Erythrosine B mixtures to the beads with the immobilized "bait" protein.
- Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.
- Centrifuge the tubes to pellet the beads and collect the supernatant (this contains the unbound "prey" protein).

- Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elute the "bait" protein and any interacting "prey" protein from the beads using the elution buffer.
- Analyze the supernatant and eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to visualize the amount of "prey" protein that was pulled down in the presence of different concentrations of Erythrosine B. A decrease in the amount of pulled-down "prey" protein with increasing concentrations of Erythrosine B indicates inhibition of the PPI.

Signaling Pathway Affected by PPI Inhibition

Erythrosine B inhibits the interaction between Tumor Necrosis Factor-alpha (TNF- α) and its receptor (TNFR1).^[5] This interaction is a critical upstream event in the activation of the NF- κ B signaling pathway, which plays a key role in inflammation, immunity, and cell survival.

Diagram of the NF- κ B Signaling Pathway and Potential Inhibition by Erythrosine B

[Click to download full resolution via product page](#)

Caption: Erythrosine B can inhibit the NF-κB pathway by blocking TNF-α/TNFR1 interaction.

Conclusion

Erythrosine sodium is a versatile and cost-effective reagent for a range of in vitro applications. Its utility as a less toxic alternative to Trypan Blue for cell viability, its efficacy as a photosensitizer in PDT, and its emerging role as a PPI inhibitor make it a valuable tool for researchers in various fields. The protocols provided here offer a foundation for the successful implementation of Erythrosine B in your experimental workflows. It is always recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijmm.ir [ijmm.ir]
- 2. MTT assay protocol | Abcam abcam.com
- 3. In vitro and in vivo characterization of erythrosin B and derivatives against Zika virus - PMC pmc.ncbi.nlm.nih.gov
- 4. Anti-Biofilm Effect of Hybrid Nanocomposite Functionalized with Erythrosine B on *Staphylococcus aureus* Due to Photodynamic Inactivation - PMC pmc.ncbi.nlm.nih.gov
- 5. The food colorant erythrosine is a promiscuous protein-protein interaction inhibitor - PubMed pubmed.ncbi.nlm.nih.gov
- 6. Erythrosin B Assay Protocol | Technical Note 230 denovix.com
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B protocols.io
- 10. jfda-online.com [jfda-online.com]
- 11. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 denovix.com

- To cite this document: BenchChem. [Application Notes and Protocols for Erythrosine Sodium in In Vitro Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197411#preparation-of-erythrosine-sodium-solutions-for-in-vitro-experiments\]](https://www.benchchem.com/product/b1197411#preparation-of-erythrosine-sodium-solutions-for-in-vitro-experiments)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com